(R)-Octahydro-pyrido[1,2-a]pyrazine

Mu-Opioid Receptor Antagonist Conformational Constraint

(R)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2) is a chiral, saturated bicyclic diamine belonging to the octahydropyrido[1,2-a]pyrazine class. It is supplied as an enantiomerically enriched intermediate with a typical purity specification of 95–98%.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 179605-64-2
Cat. No. B174135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Octahydro-pyrido[1,2-a]pyrazine
CAS179605-64-2
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCN2CCNCC2C1
InChIInChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1
InChIKeyONHPOXROAPYCGT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2) – Chiral Bicyclic Diamine Scaffold for CNS Receptor-Targeted Drug Discovery


(R)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2) is a chiral, saturated bicyclic diamine belonging to the octahydropyrido[1,2-a]pyrazine class. It is supplied as an enantiomerically enriched intermediate with a typical purity specification of 95–98% . The compound serves as a conformationally constrained scaffold, or 'privileged structure', employed in medicinal chemistry for the design of ligands targeting G-protein-coupled receptors (GPCRs) in the central nervous system (CNS). Its rigid bicyclic framework imposes spatial orientation on attached pharmacophores, a critical feature for achieving target specificity, particularly in programs focused on mu-opioid, adenosine A2A, serotonin (5-HT), and neurokinin (NK1) receptors [1] [2].

Why Generic Substitution of (R)-Octahydro-pyrido[1,2-a]pyrazine is Not Advisable in Receptor-Targeted Synthesis


In chiral drug discovery, substituting the enantiopure (R)-octahydro-pyrido[1,2-a]pyrazine scaffold with its (S)-enantiomer, the racemic mixture, or simpler achiral analogs like piperazine will predictably alter biological outcomes due to stereospecific receptor interactions and conformational constraints. The octahydropyrido[1,2-a]pyrazine core itself is a constrained analog of a flexible phenylpiperidine or an unconstrained piperazine, and its use has been shown to dramatically enhance binding affinity and functional activity at specific GPCR targets. For instance, in the mu-opioid receptor antagonist series, replacing an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold was a key design strategy that contributed to the identification of compounds with subnanomolar affinity (Ki = 0.47 nM) [1]. Furthermore, the chiral nature of the (R)-enantiomer (CAS 179605-64-2) is critical; the (S)-enantiomer (CAS 445467-27-2) or the racemate may exhibit significantly reduced potency or altered selectivity profiles, as is common in chiral GPCR ligand development. This necessitates the procurement and use of the specific, analytically confirmed (R)-enantiomer to ensure reproducible and interpretable structure-activity relationship (SAR) data.

Quantitative Comparative Evidence for the (R)-Octahydro-pyrido[1,2-a]pyrazine Scaffold in GPCR Drug Discovery


Conformational Constraint Enhances Mu-Opioid Receptor (MOR) Antagonist Potency vs. Flexible Piperidine Analogs

Replacing the octahydroquinolizine template of a lead mu-opioid antagonist with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold was a successful scaffold-hopping strategy. The constrained octahydro-pyrido[1,2-a]pyrazine series yielded compound 36, which exhibited a subnanomolar binding affinity (Ki = 0.47 nM) and potent in vitro functional antagonism (IC50 = 1.8 nM) at the cloned human mu-opioid receptor [1]. While this is a specific derivative, the data directly demonstrates the scaffold's ability to confer high potency when compared to the flexible trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class from which it was derived.

Mu-Opioid Receptor Antagonist Conformational Constraint Scaffold Hopping

Octahydropyrido[1,2-a]pyrazine Scaffold Enables Potent Adenosine A2A Antagonism with High Selectivity

In a series of bicyclic piperazine derivatives, the octahydropyrido[1,2-a]pyrazine scaffold was employed to develop potent and selective adenosine A2A receptor antagonists. The most potent compound in this series, 26h, which incorporates this scaffold, demonstrated a Ki of 0.2 nM for the A2A receptor and was 16,500-fold selective over the A1 receptor [1]. This high degree of selectivity is a key differentiator, as achieving A2A/A1 selectivity is a major challenge in the development of non-dopaminergic therapies for Parkinson's disease.

Adenosine A2A Receptor Antagonist Selectivity CNS Disorders Parkinson's Disease

Analytical Purity and Enantiomeric Integrity of (R)-Octahydro-pyrido[1,2-a]pyrazine for Reproducible SAR

Suppliers provide (R)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2) with a standard purity specification of 95% to 98% . While a direct quantitative comparison of the enantiomeric excess (% ee) between the (R)- and (S)-enantiomers is not provided in these datasheets, the availability of the compound as a single, defined enantiomer is a critical differentiator. The alternative, a racemic mixture (CAS 59663-09-9), would require additional chiral resolution steps, which introduces cost, time, and yield loss. The procurement of the pre-resolved (R)-enantiomer ensures that all downstream SAR data is free from the confounding variable of the opposite enantiomer.

Chiral Purity Enantiomeric Excess Analytical Specification Procurement

Prioritized Application Scenarios for (R)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2) Based on Quantitative Evidence


Design and Synthesis of High-Affinity Mu-Opioid Receptor (MOR) Antagonists for Pain and Addiction Research

This scaffold is a prime candidate for medicinal chemistry programs aiming to develop novel mu-opioid receptor antagonists. The quantitative evidence from Le Bourdonnec et al. demonstrates that derivatives built on the octahydro-1H-pyrido[1,2-a]pyrazine core can achieve subnanomolar binding affinity (Ki = 0.47 nM) at the human MOR [1]. Procuring the enantiopure (R)-scaffold provides a validated starting point for synthesizing and optimizing compounds to treat opioid-induced side effects (e.g., constipation) or substance use disorders.

Development of Selective Adenosine A2A Receptor Antagonists as Non-Dopaminergic Therapies for Parkinson's Disease

The octahydropyrido[1,2-a]pyrazine scaffold is a core component of potent and highly selective adenosine A2A receptor antagonists. The evidence from Peng et al. shows that analogs based on this scaffold can achieve a Ki of 0.2 nM for the A2A receptor with 16,500-fold selectivity over the A1 receptor [2]. This makes the (R)-octahydro-pyrido[1,2-a]pyrazine building block highly relevant for CNS drug discovery teams focused on developing next-generation, non-dopaminergic agents for Parkinson's disease, where A2A antagonism has shown promise in preclinical catalepsy models [2].

Synthesis of Constrained Serotonin (5-HT) and Neurokinin (NK1) Receptor Ligands for Neuropsychiatric Disorders

The scaffold's utility extends to other GPCR targets in the CNS. Patent literature explicitly claims the use of substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives as ligands for serotonin receptors (5-HT1A) [3] and as compounds with neurokinin-NK1 antagonistic activity [4]. This positions (R)-octahydro-pyrido[1,2-a]pyrazine as a versatile, privileged core for structure-activity relationship (SAR) studies across multiple neurotransmitter systems implicated in anxiety, depression, and cognitive disorders.

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